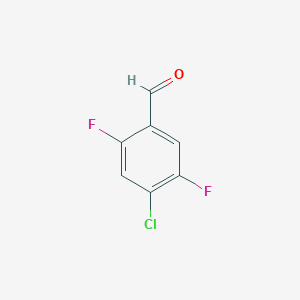

4-Chloro-2,5-difluorobenzaldehyde

Description

BenchChem offers high-quality 4-Chloro-2,5-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,5-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZYVMBPIANKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597185 | |

| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-02-4 | |

| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzaldehyde (CAS Number: 879093-02-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, featuring an aldehyde group and chloro and fluoro substituents on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-2,5-difluorobenzaldehyde, with a focus on its role as a key intermediate in the development of pharmacologically active compounds, such as kinase inhibitors.

Chemical and Physical Properties

4-Chloro-2,5-difluorobenzaldehyde is typically an off-white solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 879093-02-4 | |

| Molecular Formula | C₇H₃ClF₂O | [1][2] |

| Molecular Weight | 176.55 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 212.3 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 82.2 ± 25.9 °C | [1] |

| Refractive Index | 1.536 | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. |

Synthesis

Logical Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine and fluorine atoms on the benzene ring imparts unique reactivity and properties, making it a valuable building block for the targeted synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2,5-difluorobenzaldehyde, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

The fundamental physicochemical properties of 4-Chloro-2,5-difluorobenzaldehyde are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 879093-02-4 |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Appearance | Off-white solid |

| Density | 1.453 g/cm³ |

| Boiling Point | 212.3 °C at 760 mmHg |

| Flash Point | 82.2 °C |

| Refractive Index | 1.536 |

Table 2: Calculated Properties

| Property | Value |

| XLogP3 | 2.2 |

| Topological Polar Surface Area (TPSA) | 17.1 Ų |

| Vapor Pressure | 0.174 mmHg at 25°C |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-Chloro-2,5-difluorobenzaldehyde. While raw spectral data is not provided here, the following table summarizes the types of spectral information available for this compound.

Table 3: Available Spectral Data

| Spectroscopic Technique | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Infrared (IR) Spectroscopy | Available |

| Mass Spectrometry (MS) | Available |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical and spectroscopic properties are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and laboratory conditions.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

-

Apparatus : Capillary melting point apparatus.

-

Procedure :

-

A small, finely powdered sample of 4-Chloro-2,5-difluorobenzaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range is indicative of high purity.[1][2][3][4]

-

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

-

Apparatus : Thiele tube or a distillation setup.

-

Procedure (Thiele Tube Method) :

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated gently, and the temperature is monitored.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary.[5][6][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

Apparatus : NMR spectrometer.

-

Procedure :

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, the spectrum is acquired, providing information on the chemical environment and connectivity of hydrogen atoms.

-

For ¹³C NMR, the spectrum is acquired, often with proton decoupling, to determine the number and types of carbon atoms.[10][11][12][13][14]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus : Fourier-transform infrared (FTIR) spectrometer.

-

Procedure :

-

A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the IR beam of the spectrometer.

-

The spectrum is recorded, showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds in the molecule. The characteristic aldehyde C=O stretch is a key feature to observe.[15][16][17][18][19]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Apparatus : Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI).

-

Procedure :

-

A dilute solution of the sample is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized and fragmented.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

-

The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which can be used to deduce the structure.[20][21][22][23]

-

Synthetic Workflow

As 4-Chloro-2,5-difluorobenzaldehyde is a synthetic intermediate, understanding its synthesis is crucial. Below is a generalized workflow for the formylation of a substituted halobenzene, a common method for preparing such aldehydes.

Caption: A generalized workflow for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meihonglab.com [meihonglab.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biocompare.com [biocompare.com]

An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzaldehyde: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzaldehyde, a key building block in modern organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and highlights its significance as a versatile intermediate in the development of complex molecules, including those with potential therapeutic applications.

Core Molecular and Physical Data

4-Chloro-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₃ClF₂O.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a formyl (aldehyde) group. The precise arrangement of these functional groups imparts unique reactivity and electronic properties to the molecule, making it a valuable precursor in various chemical transformations.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₃ClF₂O[1] |

| Molecular Weight | 176.55 g/mol [1] |

| CAS Number | 879093-02-4[1] |

| Appearance | Off-white Solid[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Boiling Point | 212.3°C at 760 mmHg |

| Flash Point | 82.2 ± 25.9 °C[1] |

| Refractive Index | 1.536[1] |

| InChI Key | XPZYVMBPIANKJG-UHFFFAOYSA-N[1] |

| SMILES | O=Cc1cc(F)c(Cl)cc1F |

Significance in Drug Discovery and Medicinal Chemistry

The strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The presence of both chlorine and fluorine atoms on the benzaldehyde scaffold of 4-Chloro-2,5-difluorobenzaldehyde provides a multifunctional platform for synthetic chemists.[3]

The chlorine atom can serve as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the fluorine atoms can influence the electronic properties of the aromatic ring and improve the pharmacokinetic profile of derivative compounds.[2] This dual functionality makes 4-Chloro-2,5-difluorobenzaldehyde a sought-after intermediate for the synthesis of novel pharmaceutical candidates.[2]

While specific signaling pathways directly modulated by 4-Chloro-2,5-difluorobenzaldehyde are not extensively documented in publicly available literature, its derivatives are instrumental in the synthesis of compounds targeting a range of biological entities. For instance, fluorinated and chlorinated benzonitrile scaffolds, structurally related to this compound, are key in creating libraries of molecules for drug discovery programs.[3] The quinoxaline scaffold, which can be synthesized from halogenated aromatic precursors, is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and interact with the kinase hinge region.

Synthetic Applications and Experimental Considerations

4-Chloro-2,5-difluorobenzaldehyde is a versatile reagent in organic synthesis, primarily utilized as an electrophile in various reactions. The aldehyde group is susceptible to nucleophilic attack, and the halogenated aromatic ring can participate in substitution and coupling reactions.

General Synthetic Workflow

A general workflow for utilizing 4-Chloro-2,5-difluorobenzaldehyde in the synthesis of more complex molecules, such as kinase inhibitors or other heterocyclic systems, is depicted below. This logical diagram illustrates the progression from the starting material to a potential biologically active compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis route for 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and advanced materials. The document outlines the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Introduction

4-Chloro-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde whose structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in medicinal chemistry and material science. The strategic incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. This guide focuses on a common and effective method for its preparation: the ortho-lithiation of 1-chloro-2,5-difluorobenzene followed by formylation.

Synthesis Pathway

The most direct and widely applicable laboratory-scale synthesis of 4-Chloro-2,5-difluorobenzaldehyde involves a two-step process starting from 1-chloro-2,5-difluorobenzene.

Overall Reaction:

This transformation is achieved through:

-

Ortho-lithiation: The selective deprotonation of the aromatic ring at the position ortho to one of the fluorine atoms using a strong organolithium base, such as n-butyllithium (n-BuLi). The fluorine atom acts as a directing group, facilitating the removal of the adjacent proton.

-

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Below is a diagram illustrating the logical flow of this synthesis route.

Figure 1: Synthesis workflow for 4-Chloro-2,5-difluorobenzaldehyde.

Experimental Protocol

The following is a detailed experimental procedure adapted from analogous and well-established lithiation-formylation reactions.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Chloro-2,5-difluorobenzene | 148.54 | ≥98% | Commercial Source |

| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Commercial Source |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercial Source |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Commercial Source |

| Diethyl ether | 74.12 | Anhydrous | Commercial Source |

| Hydrochloric acid (HCl) | 36.46 | 1 M aqueous solution | Commercial Source |

| Saturated sodium bicarbonate solution | - | - | Prepared in-house |

| Saturated sodium chloride solution (brine) | - | - | Prepared in-house |

| Anhydrous magnesium sulfate | 120.37 | - | Commercial Source |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initial Solution: The flask is charged with 1-chloro-2,5-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 29.6 mL, 74.0 mmol, 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 7.8 mL, 101 mmol, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (50 mL) at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4-Chloro-2,5-difluorobenzaldehyde as an off-white solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference |

| Reactant: 1-Chloro-2,5-difluorobenzene | ||

| Molecular Formula | C₆H₃ClF₂ | [1][2] |

| Molecular Weight | 176.55 g/mol | [1][2] |

| Appearance | Off-white Solid | [1] |

| Product: 4-Chloro-2,5-difluorobenzaldehyde | ||

| CAS Number | 879093-02-4 | [3] |

| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |

| Molecular Weight | 176.55 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Physical Properties | ||

| Boiling Point | 212.3 °C at 760 mmHg | [3] |

| Density | 1.453 g/cm³ | [3] |

| Refractive Index | 1.536 | [3] |

| Flash Point | 82.2 °C | [3] |

Note: The yield for this specific reaction is not explicitly reported in the currently available literature. However, analogous ortho-lithiation and formylation reactions of similar substrates typically proceed with yields in the range of 60-80%.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a comprehensive framework for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking this procedure.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and synthetic pathways for the production of 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

4-Chloro-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde whose structural features make it a valuable building block in organic synthesis. The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to the final products, which is highly desirable in drug discovery and development. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations.

Primary Synthetic Pathway: Ortho-lithiation and Formylation

The most direct and commonly employed route for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde involves the ortho-lithiation of a suitable precursor followed by formylation. This strategy leverages the directing effect of the fluorine atom to achieve regioselective introduction of the aldehyde group.

Key Precursor: 1-Chloro-2,5-difluorobenzene

The primary and most logical precursor for this synthesis is 1-Chloro-2,5-difluorobenzene . This starting material is commercially available from various chemical suppliers. The fluorine atom at the 2-position directs the lithiation to the adjacent carbon (position 3), which after quenching with a formylating agent, yields the desired 4-Chloro-2,5-difluorobenzaldehyde.

Diagram 1: Overall Synthesis Scheme

Caption: General synthetic route from 1-Chloro-2,5-difluorobenzene.

Experimental Protocol: Lithiation and Formylation of 1-Chloro-2,5-difluorobenzene

This section provides a detailed experimental procedure for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde.

Materials and Reagents:

-

1-Chloro-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Precursor: 1-Chloro-2,5-difluorobenzene is added to the cooled THF.

-

Lithiation: n-Butyllithium (in hexanes) is added dropwise to the solution via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred for an additional period at this temperature.

-

Quenching: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-Chloro-2,5-difluorobenzaldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde via the ortho-lithiation and formylation route. Please note that yields can vary based on reaction scale and purity of reagents.

| Parameter | Value |

| Precursor | 1-Chloro-2,5-difluorobenzene |

| Reagents | n-Butyllithium, N,N-Dimethylformamide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 60 - 80% |

| Purification Method | Column Chromatography or Distillation |

Alternative Synthetic Considerations

While ortho-lithiation is the most prominent method, other formylation techniques could potentially be adapted for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde, although they may be less efficient or regioselective. These include:

-

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and phosphoryl chloride) to formylate electron-rich aromatic rings. The reactivity of 1-chloro-2,5-difluorobenzene towards this reaction would need to be evaluated.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure with a catalyst. This method is generally suitable for simple aromatic hydrocarbons and may not be effective for halogenated benzenes.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Low Temperatures: Maintaining a low reaction temperature is crucial for the stability of the lithiated intermediate and to minimize side reactions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 4-Chloro-2,5-difluorobenzaldehyde is most effectively achieved through the ortho-lithiation of 1-Chloro-2,5-difluorobenzene followed by formylation with N,N-dimethylformamide. This method offers good yields and high regioselectivity. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for a successful synthesis. This guide provides the necessary details for researchers and professionals to replicate this synthesis in a laboratory setting.

Spectroscopic Characterization of 4-Chloro-2,5-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2,5-difluorobenzaldehyde (CAS No. 879093-02-4). Due to the limited availability of public experimental spectra, this document presents predicted data based on established principles of spectroscopy and analysis of similar molecular structures. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside workflow visualizations to aid in structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-2,5-difluorobenzaldehyde. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | s | - | Aldehyde proton (-CHO) |

| ~7.6 | dd | ~8, ~4 | Aromatic proton (H-6) |

| ~7.4 | dd | ~9, ~3 | Aromatic proton (H-3) |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde carbon (C=O) |

| ~158 (d) | Aromatic carbon (C-F) |

| ~155 (d) | Aromatic carbon (C-F) |

| ~125 (d) | Aromatic carbon (C-Cl) |

| ~120 (d) | Aromatic carbon (C-H) |

| ~118 (d) | Aromatic carbon (C-H) |

| ~115 (d) | Aromatic carbon (C-CHO) |

Predicted for a solution in CDCl₃. The 'd' indicates a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~850 | C-Cl stretch |

Predicted for a solid sample.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 176/178 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 175/177 | [M-H]⁺ |

| 147/149 | [M-CHO]⁺ |

| 112 | [M-CHO-Cl]⁺ |

Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

4-Chloro-2,5-difluorobenzaldehyde (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into an NMR tube, ensuring the liquid height is around 4-5 cm.

-

-

Instrument Setup:

-

Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4-Chloro-2,5-difluorobenzaldehyde (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically several tons) to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

4-Chloro-2,5-difluorobenzaldehyde

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Direct Infusion EI-MS):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Sample Introduction:

-

Introduce the sample solution into the ion source of the mass spectrometer, where it is vaporized.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of 4-Chloro-2,5-difluorobenzaldehyde.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4-Chloro-2,5-difluorobenzaldehyde. Due to the limited availability of experimentally verified public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. It also includes a comprehensive, standardized experimental protocol for the acquisition of NMR spectra for substituted benzaldehydes, which can be applied to obtain empirical data for the title compound.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Chloro-2,5-difluorobenzaldehyde. These predictions are based on the known effects of substituents on the chemical shifts and coupling constants in aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2,5-difluorobenzaldehyde

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | s | - | H-7 (Aldehyde) |

| ~7.6 | dd | J(H,F) ≈ 8, J(H,F) ≈ 4 | H-3 |

| ~7.4 | dd | J(H,F) ≈ 8, J(H,H) ≈ 2 | H-6 |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2,5-difluorobenzaldehyde

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~187 | d | J(C,H) ≈ 2-4 | C-7 (C=O) |

| ~158 | dd | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 15 | C-2 |

| ~155 | dd | ¹J(C,F) ≈ 250, ²J(C,Cl) ≈ 5 | C-5 |

| ~128 | d | C-4 | |

| ~125 | dd | ²J(C,F) ≈ 20, ³J(C,F) ≈ 5 | C-1 |

| ~120 | dd | ²J(C,F) ≈ 25, ³J(C,H) ≈ 5 | C-3 |

| ~118 | dd | ²J(C,F) ≈ 20, ³J(C,H) ≈ 8 | C-6 |

Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be used as a reference. Experimental verification is recommended for precise structural elucidation.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of substituted benzaldehydes.[1]

2.1. Sample Preparation [1]

-

Weigh approximately 5-10 mg of the substituted benzaldehyde sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.

-

Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is adequate to be within the detector coil of the NMR spectrometer.

2.2. NMR Spectrometer Setup [1]

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and symmetrical peaks.

2.3. Data Acquisition [1]

Set the appropriate acquisition parameters for the desired nucleus:

-

For ¹H NMR:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

-

Acquisition Time: Generally set between 2 and 4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.

-

Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio for samples at this concentration.

-

-

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence is typically used.

-

Acquisition Time: Generally 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

-

2.4. Data Processing [1]

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase correct the spectrum to ensure that all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz) to elucidate the connectivity of the atoms.

Mandatory Visualization

The following diagrams illustrate the structure of 4-Chloro-2,5-difluorobenzaldehyde and a general workflow for NMR spectroscopy.

Caption: Molecular structure of 4-Chloro-2,5-difluorobenzaldehyde.

Caption: General experimental workflow for NMR spectroscopy.

References

Navigating the Fluorine Landscape: A Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Chloro-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise characterization of fluorinated organic compounds is paramount. The fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy technique stands as a powerful tool for this purpose, offering high sensitivity and a wide chemical shift range that provides detailed structural insights.[1][2][3] This guide delves into the core principles and practical aspects of determining the ¹⁹F NMR chemical shifts of 4-Chloro-2,5-difluorobenzaldehyde, a compound of interest in synthetic chemistry and drug discovery.

Predicted ¹⁹F NMR Chemical Shifts

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus.[2] Electron-withdrawing groups tend to shift the resonance downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).[2] For aromatic compounds, the position of substituents on the ring significantly influences the chemical shifts of the fluorine atoms.

In 4-Chloro-2,5-difluorobenzaldehyde, the fluorine atoms at the C2 and C5 positions are subject to the electronic effects of the aldehyde (-CHO), chlorine (-Cl), and the other fluorine atom. The aldehyde group is a strong electron-withdrawing group, which will deshield both fluorine atoms. The chlorine atom is also electron-withdrawing. These combined effects are expected to result in downfield chemical shifts for both F-2 and F-5 compared to monofluorobenzene (-113.15 ppm).[4]

The following table presents the predicted ¹⁹F NMR chemical shifts for 4-Chloro-2,5-difluorobenzaldehyde based on general principles and comparison with similar substituted aromatic compounds.

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Factors |

| F-2 | -115 to -125 | Doublet of doublets (dd) | Ortho to aldehyde, meta to chlorine, para to fluorine |

| F-5 | -130 to -140 | Doublet of doublets (dd) | Ortho to chlorine, meta to aldehyde, para to fluorine |

Disclaimer: These are predicted values and may vary from experimental results. The actual chemical shifts will also be influenced by the solvent and temperature.[2]

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹⁹F NMR spectrum of 4-Chloro-2,5-difluorobenzaldehyde.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Chloro-2,5-difluorobenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any particulate matter.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.

-

Tune and match the probe for the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative analysis, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]

-

Spectral Width (SW): Due to the wide chemical shift range of ¹⁹F NMR, initially set a large spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz spectrometer) to ensure all fluorine signals are captured.[5]

-

Transmitter Offset (O1p): Center the spectral window in the aromatic fluorine region, typically around -120 to -140 ppm.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative results, a longer delay of 5 times the longest T1 relaxation time of the fluorine nuclei is recommended.[3]

-

Number of Scans (NS): Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Reference the spectrum. While CFCl₃ (0 ppm) is the traditional reference standard, it is often more practical to use an external or internal secondary standard with a known chemical shift.[4]

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the determination and analysis of the ¹⁹F NMR chemical shifts of 4-Chloro-2,5-difluorobenzaldehyde.

Caption: A flowchart illustrating the key stages from sample preparation to structural confirmation in ¹⁹F NMR spectroscopy.

This comprehensive guide provides the necessary theoretical background and practical steps for researchers and scientists to confidently approach the ¹⁹F NMR analysis of 4-Chloro-2,5-difluorobenzaldehyde and other similar fluorinated aromatic compounds. The combination of predictive knowledge and a robust experimental protocol is essential for accurate structural elucidation and is a cornerstone of modern chemical research and drug development.

References

Navigating the Solubility Landscape of 4-Chloro-2,5-difluorobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents, this guide provides a robust framework for determining these values experimentally. The principle of "like dissolves like" suggests that 4-Chloro-2,5-difluorobenzaldehyde, an aromatic aldehyde with halogen substituents, will exhibit solubility in a range of common organic solvents. However, precise quantification is essential for applications in process development, formulation, and quality control.

Data Presentation: A Framework for Experimental Determination

Due to the absence of published quantitative data, the following table is presented as a template for organizing experimentally determined solubility values. Researchers can utilize the experimental protocol outlined in the subsequent section to populate this table with precise measurements at various temperatures.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |

| Methanol | CH₃OH | 5.1 | Data to be determined | |

| Ethanol | C₂H₅OH | 4.3 | Data to be determined | |

| Acetone | C₃H₆O | 5.1 | Data to be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data to be determined | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data to be determined | |

| Chloroform | CHCl₃ | 4.1 | Data to be determined | |

| Toluene | C₇H₈ | 2.4 | Data to be determined | |

| Hexane | C₆H₁₄ | 0.1 | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of 4-Chloro-2,5-difluorobenzaldehyde in organic solvents. This protocol is adapted from the standard saturation shake-flask method, a reliable technique for solubility measurement.[1]

Objective: To determine the saturation concentration of 4-Chloro-2,5-difluorobenzaldehyde in a selection of organic solvents at a controlled temperature.

Materials:

-

4-Chloro-2,5-difluorobenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-2,5-difluorobenzaldehyde to a series of scintillation vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed for at least 2 hours to permit the settling of the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Weigh the vial containing the dry residue of 4-Chloro-2,5-difluorobenzaldehyde. The difference in weight will give the mass of the dissolved solute.

-

Alternatively, a more precise method involves quantitative analysis of the filtered solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve for 4-Chloro-2,5-difluorobenzaldehyde in the respective solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent in mL) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Chloro-2,5-difluorobenzaldehyde and all solvents used for specific handling and disposal instructions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for experimental solubility determination.

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of 4-Chloro-2,5-difluorobenzaldehyde in various organic solvents, thereby enabling its effective use in research and development.

References

Stability of 4-Chloro-2,5-difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its chemical stability under different environmental conditions is a critical factor that can influence its storage, handling, and reactivity in synthetic processes. This technical guide provides a comprehensive overview of the stability of 4-Chloro-2,5-difluorobenzaldehyde, drawing upon general principles of substituted benzaldehyde chemistry and established protocols for stability testing. While specific quantitative stability data for this compound is limited in publicly available literature, this guide offers a framework for assessing its stability profile.

Chemical Profile

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Storage | 4°C, stored under nitrogen | [2] |

General Stability and Handling Recommendations

Based on available safety data sheets and supplier information, 4-Chloro-2,5-difluorobenzaldehyde is considered stable under normal storage conditions.[3] To maintain its integrity, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] One supplier specifically recommends storage at 4°C under a nitrogen atmosphere to prevent degradation.[2]

Forced Degradation Studies: A Framework for Assessment

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable to weak acids. Potential for slow degradation under strong acidic conditions and elevated temperatures. | 4-Chloro-2,5-difluorobenzoic acid |

| Basic Hydrolysis | Susceptible to degradation, especially with strong bases and heat. | 4-Chloro-2,5-difluorobenzoic acid, potential for Cannizzaro reaction products (alcohol and carboxylic acid) |

| Oxidative Stress | Expected to be susceptible to oxidation. | 4-Chloro-2,5-difluorobenzoic acid |

| Thermal Stress | Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Benzoic acid derivatives, potentially leading to decarboxylation to form halogenated benzene derivatives at very high temperatures. |

| Photolytic Stress | Aromatic aldehydes can be susceptible to photodegradation. | Benzoic acid derivatives, and potentially benzene derivatives through photodecarbonylation. |

Potential Degradation Pathways

The primary degradation pathway for 4-Chloro-2,5-difluorobenzaldehyde under hydrolytic and oxidative conditions is likely the oxidation of the aldehyde group to a carboxylic acid, forming 4-chloro-2,5-difluorobenzoic acid. Under more strenuous conditions, other reactions may occur.

Experimental Protocols for Stability Testing

The following are detailed, generalized experimental protocols for conducting forced degradation studies on 4-Chloro-2,5-difluorobenzaldehyde. These protocols are based on established guidelines and practices in the pharmaceutical industry.[4][5][6][7]

General Procedure

For each condition, a solution of 4-Chloro-2,5-difluorobenzaldehyde (e.g., 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water) is prepared. A control sample is stored under ambient conditions.

Acidic and Basic Hydrolysis

-

Acidic Condition: Treat the solution with 0.1 M HCl.

-

Basic Condition: Treat the solution with 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

Oxidative Degradation

-

Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

-

Maintain the solution at room temperature for a specified duration (e.g., 24 hours).

-

Withdraw samples at intervals and dilute for analysis.

Thermal Degradation

-

Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 7 days).

-

Prepare a solution of the compound and expose it to the same thermal stress.

-

At various time points, take samples for analysis.

Photostability Testing

-

Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Monitor the samples at specific intervals for any degradation.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated to separate the parent compound from its potential degradation products.

Conclusion

While specific, quantitative stability data for 4-Chloro-2,5-difluorobenzaldehyde is not extensively documented in public literature, a comprehensive understanding of its stability can be inferred from the general behavior of halogenated aromatic aldehydes. The compound is expected to be stable under recommended storage conditions but may degrade under harsh hydrolytic, oxidative, thermal, and photolytic stress. The primary degradation product is anticipated to be 4-chloro-2,5-difluorobenzoic acid. For critical applications in research and drug development, it is imperative to conduct specific forced degradation studies using validated analytical methods to establish a definitive stability profile. The protocols and frameworks provided in this guide serve as a robust starting point for such investigations.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 4-Chloro-2,5-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chlorine and fluorine atoms on the benzaldehyde scaffold imparts unique chemical properties that are highly sought after in the design of novel bioactive compounds. The presence of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic protocols, and applications of 4-Chloro-2,5-difluorobenzaldehyde.

Commercial Availability

4-Chloro-2,5-difluorobenzaldehyde is readily available from a variety of chemical suppliers. Several companies offer this compound in research and bulk quantities, with some also providing custom synthesis and commercial production services. The typical purity offered is ≥97%.

Table 1: Commercial Suppliers of 4-Chloro-2,5-difluorobenzaldehyde

| Supplier | Purity | Services Offered |

| ChemScene | ≥97% | Custom Synthesis, Commercial Production |

| Reagentia | Not Specified | Research Quantities |

| GlobalChemMall | Not Specified | Wholesale |

| SUZHOU ARTK MEDCHEM CO.,LTD. | Not Specified | Trader |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-2,5-difluorobenzaldehyde is presented in Table 2. This data is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of 4-Chloro-2,5-difluorobenzaldehyde

| Property | Value |

| CAS Number | 879093-02-4 |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Appearance | Off-white Solid |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Boiling Point | 212.3 °C at 760 mmHg |

| Flash Point | 82.2 ± 25.9 °C[1] |

| Refractive Index | 1.536[1] |

| Storage | 4°C, stored under nitrogen[2] |

Synthesis of 4-Chloro-2,5-difluorobenzaldehyde

The primary industrial synthesis of 4-Chloro-2,5-difluorobenzaldehyde involves the oxidation of 4-chloro-2,5-difluorotoluene. While specific, detailed protocols for this exact conversion are proprietary, a general and adaptable experimental procedure can be derived from continuous oxidation methods patented for structurally similar compounds.[3][4][5]

Experimental Protocol: Continuous Catalytic Oxidation of 4-chloro-2,5-difluorotoluene

This protocol is adapted from a continuous flow process for the synthesis of a similar compound, 2,6-difluorobenzaldehyde.[4]

Materials and Equipment:

-

4-chloro-2,5-difluorotoluene

-

Cobalt (II) acetate

-

Sodium molybdate

-

Sodium bromide

-

Acetic acid

-

Hydrogen peroxide (25%)

-

Continuous flow reactor system with pumps and temperature control

-

Dichloromethane (for quenching)

-

Gas chromatograph (for analysis)

-

Distillation apparatus (for purification)

Procedure:

-

Preparation of Reactant/Catalyst Solution: In a suitable vessel, dissolve cobalt (II) acetate and sodium molybdate in a mixture of 4-chloro-2,5-difluorotoluene and acetic acid. Stir until a homogeneous solution is formed.

-

Preparation of Oxidant/Promoter Solution: In a separate vessel, dissolve sodium bromide in a 25% hydrogen peroxide solution.

-

Reaction Setup: Set up the continuous flow reactor system, ensuring all connections are secure. Heat the reactor to the desired reaction temperature (e.g., 105 °C).

-

Reaction Execution:

-

Set the flow rate of the reactant/catalyst solution pump (e.g., 5.33 ml/min).

-

Set the flow rate of the oxidant/promoter solution pump (e.g., 10.67 ml/min), corresponding to a molar ratio of H₂O₂ to 4-chloro-2,5-difluorotoluene of approximately 2:1.[4]

-

Simultaneously start both pumps to introduce the reactant streams into the reactor.

-

-

Quenching and Collection: The reaction mixture exiting the reactor is cooled and collected in a vessel containing dichloromethane to quench the reaction.[4]

-

Analysis and Purification: The collected reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion of 4-chloro-2,5-difluorotoluene and the yield of 4-Chloro-2,5-difluorobenzaldehyde. The product can be further purified by distillation under reduced pressure.

Applications in Drug Discovery and Development

4-Chloro-2,5-difluorobenzaldehyde is a versatile intermediate in the synthesis of pharmaceutically active compounds. Its unique substitution pattern allows for the introduction of the 4-chloro-2,5-difluorophenyl moiety, which can confer desirable properties to drug candidates.

Synthesis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists

A significant application of 4-Chloro-2,5-difluorobenzaldehyde is in the synthesis of quinuclidine amide compounds that act as alpha-7 nicotinic acetylcholine receptor (α7-nAChR) agonists.[6] These agonists are being investigated for the treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, where enhancing cognitive function is a key therapeutic goal.[6] The α7-nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes, and its modulation represents a promising therapeutic strategy.

Utility in Kinase Inhibitor Synthesis

The 2,4-difluorophenylamino moiety is a common structural feature in a number of potent kinase inhibitors. While not directly citing 4-Chloro-2,5-difluorobenzaldehyde, the synthesis of related pyrrolotriazine-based VEGFR-2 kinase inhibitors highlights the importance of the 2,4-difluoroaniline scaffold, which can be derived from the corresponding benzaldehyde.[7] The fluorine atoms in such structures can enhance binding affinity to the kinase active site and improve metabolic stability. The general synthetic utility of halogenated benzaldehydes in constructing heterocyclic scaffolds makes 4-Chloro-2,5-difluorobenzaldehyde a valuable precursor for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Conclusion

4-Chloro-2,5-difluorobenzaldehyde is a commercially accessible and synthetically versatile building block with significant applications in drug discovery. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for the synthesis of complex molecules with enhanced pharmacological profiles. The detailed understanding of its properties and synthetic routes, as outlined in this guide, provides a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Handling and Storage of 4-Chloro-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety protocols and physical and chemical property data for 4-Chloro-2,5-difluorobenzaldehyde (CAS No. 879093-02-4). Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of this compound for research and development purposes.

Chemical and Physical Properties

4-Chloro-2,5-difluorobenzaldehyde is an off-white solid organic compound.[1] A summary of its key quantitative properties is presented in Table 1. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |

| Molecular Weight | 176.55 g/mol | [1][3][4] |

| Appearance | Off-white Solid | [1] |

| Melting Point | 46 - 48 °C / 114.8 - 118.4 °F | [5] |

| Boiling Point | 212.3 °C at 760 mmHg | [2] |

| Flash Point | 82.2 °C (± 25.9 °C) | [1][2] |

| Density | 1.453 - 1.5 g/cm³ | [1][2] |

| Vapor Pressure | 0.174 mmHg at 25°C | [2] |

| Refractive Index | 1.536 | [1][2] |

| Purity | ≥97% | [3] |

Note: The provided data represents typical values and may vary between batches and suppliers. Always refer to the specific certificate of analysis for the material in use.

Safe Handling Protocols

Proper handling of 4-Chloro-2,5-difluorobenzaldehyde is paramount to prevent exposure and ensure laboratory safety. The following protocols are based on established safety data sheets and best practices.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][6] This is crucial to minimize the inhalation of any dust or vapors.

-

Eye Wash and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this chemical:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5][6]

-

Hand Protection: Wear suitable protective gloves.[5][6] Given the nature of the compound, nitrile or neoprene gloves are generally recommended, but it is advisable to consult glove compatibility charts for specific breakthrough times.

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1][6]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[6]

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

-

Avoid the formation of dust and aerosols.[1]

Storage Procedures

Correct storage is vital for maintaining the stability and purity of 4-Chloro-2,5-difluorobenzaldehyde and for preventing hazardous situations.

-

Container: Store the compound in a tightly closed container.[1][5]

-

Environment: The storage area should be a dry, cool, and well-ventilated place.[1][5][6] A recommended storage temperature is 4°C, and it should be stored under nitrogen to prevent degradation.[3]

-

Incompatible Materials: Store away from strong oxidizing agents and foodstuffs.[1][5][6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6]

Reactivity and Stability

-

Stability: The compound is stable under normal handling and storage conditions.[5]

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[5]

-

Conditions to Avoid: Avoid exposure to incompatible products.[5]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties listed in this guide are not publicly available in the cited search results. These properties are typically determined using standardized analytical methods such as Differential Scanning Calorimetry (DSC) for melting point, ebulliometry for boiling point, and various ASTM methods for flash point and density. For specific experimental details, it is recommended to consult specialized analytical chemistry literature and resources.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of 4-Chloro-2,5-difluorobenzaldehyde, from receipt of the compound to its disposal.

Caption: Logical workflow for safe handling and storage.

References

Methodological & Application

The Synthetic Versatility of 4-Chloro-2,5-difluorobenzaldehyde: A Gateway to Complex Molecules

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of functional molecules.[1] Within the arsenal of fluorinated building blocks, 4-Chloro-2,5-difluorobenzaldehyde emerges as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring a reactive aldehyde functionality and an electron-deficient aromatic ring adorned with two fluorine atoms and a chlorine atom, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules, including pharmaceuticals and advanced materials.

This comprehensive guide delves into the synthetic utility of 4-Chloro-2,5-difluorobenzaldehyde, providing detailed application notes and protocols for its use in key organic transformations. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

The Influence of Halogen Substitution on Reactivity

The reactivity of 4-Chloro-2,5-difluorobenzaldehyde is profoundly influenced by the electronic properties of its halogen substituents. The strongly electron-withdrawing nature of the two fluorine atoms and the chlorine atom renders the aromatic ring electron-deficient. This electronic characteristic has two major consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the aromatic ring makes it susceptible to attack by nucleophiles, facilitating the displacement of the chlorine atom.

-

Enhanced Electrophilicity of the Aldehyde Group: The inductive effect of the halogens increases the partial positive charge on the carbonyl carbon, making the aldehyde group more reactive towards nucleophiles.

This dual reactivity profile allows for a wide range of synthetic transformations, making 4-Chloro-2,5-difluorobenzaldehyde a strategic starting material for the construction of complex molecular architectures.

Application in the Synthesis of Bioactive Heterocycles: Triazolopyrimidines

The triazolopyrimidine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] 4-Chloro-2,5-difluorobenzaldehyde can serve as a key building block for the synthesis of novel triazolopyrimidine derivatives. A plausible synthetic strategy involves an initial condensation reaction followed by cyclization.

Protocol 1: Synthesis of 7-(4-Chloro-2,5-difluorophenyl)-[1][3][4]triazolo[1,5-a]pyrimidine

This protocol outlines a two-step synthesis of a novel triazolopyrimidine derivative starting from 4-Chloro-2,5-difluorobenzaldehyde. The initial step involves a Knoevenagel condensation with malononitrile to form an activated alkene, which then undergoes a cyclocondensation reaction with 3-amino-1,2,4-triazole.

Step 1: Knoevenagel Condensation to form 2-(4-chloro-2,5-difluorobenzylidene)malononitrile

This reaction is a classic method for carbon-carbon bond formation, driven by the reactivity of the aldehyde and the acidity of the active methylene compound.[3][4][5][6][7]

-

Materials:

-

4-Chloro-2,5-difluorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-2,5-difluorobenzaldehyde (1 equivalent) in ethanol.

-

Add malononitrile (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(4-chloro-2,5-difluorobenzylidene)malononitrile.

-

Step 2: Cyclocondensation to form 7-(4-Chloro-2,5-difluorophenyl)-[1][3][4]triazolo[1,5-a]pyrimidine

This step involves the reaction of the activated alkene with 3-amino-1,2,4-triazole to form the fused heterocyclic system.[2]

-

Materials:

-

2-(4-chloro-2,5-difluorobenzylidene)malononitrile (from Step 1)

-

3-Amino-1,2,4-triazole

-

Acetic acid (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(4-chloro-2,5-difluorobenzylidene)malononitrile (1 equivalent) and 3-amino-1,2,4-triazole (1.1 equivalents) in glacial acetic acid.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-